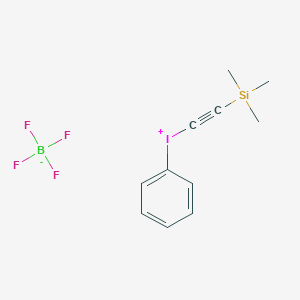

Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl(2-trimethylsilylethynyl)iodanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ISi.BF4/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLUVBBDXOGLSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[Si](C)(C)C#C[I+]C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BF4ISi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449420 | |

| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127783-36-2 | |

| Record name | Iodonium, phenyl[2-(trimethylsilyl)ethynyl]-, tetrafluoroborate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127783-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate synthesis protocol

An In-Depth Technical Guide to the Synthesis of Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate

Introduction: The Versatility of Hypervalent Iodine in Modern Synthesis

In the landscape of modern organic chemistry, hypervalent iodine reagents have emerged as powerful and environmentally benign alternatives to traditional heavy-metal-based reagents.[1][2] Their unique reactivity, stability, and selectivity have made them indispensable tools for a wide array of chemical transformations.[3] Among these, alkynyl(aryl)iodonium salts are a particularly valuable class, serving as potent electrophilic alkynylating agents.[4][5]

This guide focuses on the synthesis of this compound, a key reagent in this class. This compound is not only a stable, crystalline solid but also a versatile precursor for further synthetic manipulations.[6] It is notably used as a precursor to ethynyl(phenyl)iodonium tetrafluoroborate for the α-ethynylation of 1,3-dicarbonyl compounds and, more recently, has garnered significant attention for its ability to generate diatomic carbon (C₂) at room temperature under specific conditions.[7][8] This dual utility makes it a reagent of considerable interest to researchers in synthetic methodology, drug development, and materials science.

This document provides a detailed protocol for its preparation, an exploration of the underlying reaction mechanism, critical safety considerations, and a discussion of its synthetic applications, designed for researchers and scientists in the field.

Core Synthetic Strategy and Mechanistic Underpinnings

The formation of an alkynyl(aryl)iodonium salt relies on the reaction between a hypervalent iodine(III) precursor and an alkyne. The general strategy involves the in situ generation of a highly electrophilic iodine(III) species that is readily attacked by the electron-rich π-system of the alkyne.

The synthesis of this compound is typically achieved through the reaction of an iodine(III) electrophile with a silylated alkyne, such as bis(trimethylsilyl)acetylene.[8] A common and effective iodine(III) precursor is (diacetoxyiodo)benzene, which is activated by a Lewis acid, typically boron trifluoride etherate (BF₃·OEt₂).[4][9]

The mechanism proceeds as follows:

-

Activation of the Iodine(III) Reagent : Boron trifluoride etherate coordinates to the acetate ligands of (diacetoxyiodo)benzene. This coordination enhances the electrophilicity of the iodine center and facilitates the departure of the acetate group, generating a highly reactive cationic iodine species.

-

Electrophilic Attack : The electron-rich triple bond of the alkyne attacks the electrophilic iodine center. The trimethylsilyl group on the alkyne plays a crucial role in directing the regioselectivity of the attack and stabilizing the resulting intermediate.

-

Anion Association : The tetrafluoroborate anion (BF₄⁻), generated from the Lewis acid, associates with the newly formed iodonium cation to yield the final, stable salt product.

The use of a silylated alkyne is advantageous as it often leads to cleaner reactions and more stable products compared to terminal alkynes. The trimethylsilyl group can be easily removed in a subsequent step if the corresponding terminal alkynyl iodonium salt is desired.[8]

Caption: Proposed mechanism for iodonium salt formation.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of alkynyl(aryl)iodonium salts.[4][8]

Caution: Hypervalent iodine compounds are potentially explosive and should be handled with appropriate precautions, including the use of a safety shield.[10] The reaction should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[11]

Reagents and Equipment

| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| (Diacetoxyiodo)benzene | 322.10 | 6.44 g | 20.0 | Iodine(III) Precursor |

| Bis(trimethylsilyl)acetylene | 170.40 | 3.75 g (4.9 mL) | 22.0 | Alkyne Substrate |

| Boron trifluoride etherate (BF₃·OEt₂) | 141.93 | 5.68 g (4.9 mL) | 40.0 | Lewis Acid Activator |

| Dichloromethane (DCM), anhydrous | - | 150 mL | - | Solvent |

| Diethyl ether (Et₂O), anhydrous | - | 200 mL | - | Precipitation Solvent |

| Round-bottomed flask (250 mL), two-necked | - | 1 | - | Reaction Vessel |

| Magnetic stirrer and stir bar | - | 1 | - | Agitation |

| Dropping funnel | - | 1 | - | Controlled Addition |

| Argon or Nitrogen gas supply | - | 1 | - | Inert Atmosphere |

| Ice-water bath & Dry ice-acetone bath | - | 1 each | - | Temperature Control |

| Buchner funnel and filter paper | - | 1 | - | Product Isolation |

Step-by-Step Procedure

-

Reaction Setup : A 250-mL two-necked, round-bottomed flask, equipped with a magnetic stir bar and a dropping funnel, is flame-dried and allowed to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

-

Initial Charging : The flask is charged with (diacetoxyiodo)benzene (6.44 g, 20.0 mmol) followed by anhydrous dichloromethane (100 mL). The resulting suspension is stirred until all solids have dissolved.

-

Cooling : The solution is cooled to -40 °C using a dry ice-acetone bath.

-

Reagent Addition : A solution of bis(trimethylsilyl)acetylene (3.75 g, 22.0 mmol) in anhydrous dichloromethane (20 mL) is added to the dropping funnel and introduced dropwise to the cooled reaction mixture over 15 minutes. Subsequently, boron trifluoride etherate (4.9 mL, 40.0 mmol) dissolved in anhydrous dichloromethane (30 mL) is added dropwise over 20 minutes, ensuring the internal temperature does not rise above -35 °C.

-

Reaction : Upon completion of the addition, the reaction mixture is stirred at -40 °C for an additional 2 hours. The mixture may appear as a pale yellow, homogeneous solution.

-

Workup and Isolation : The reaction is quenched by allowing it to slowly warm to 0 °C. The reaction volume is then reduced to approximately one-third under reduced pressure.

-

Precipitation : Anhydrous diethyl ether (200 mL) is added slowly to the concentrated solution with vigorous stirring. The product will precipitate as a white or pale-yellow solid.

-

Filtration and Drying : The solid is collected by vacuum filtration using a Buchner funnel, washed with two portions of cold diethyl ether (2 x 30 mL), and dried under high vacuum to afford this compound. The expected yield is typically in the range of 70-85%.

Caption: Step-by-step synthetic workflow diagram.

Safety and Handling

-

Reagent Hazards : (Diacetoxyiodo)benzene is an oxidant and an irritant. Boron trifluoride etherate is corrosive, flammable, and reacts violently with water. Dichloromethane is a suspected carcinogen. Handle all chemicals in a fume hood with appropriate PPE.[12][13]

-

Product Stability : As a hypervalent iodine compound, the product is potentially thermally unstable and may decompose, especially in the presence of impurities or upon heating.[10] It should be stored in a freezer (<-0°C) under an inert atmosphere and protected from light and moisture.[6]

-

Waste Disposal : All chemical waste should be disposed of according to institutional and local regulations. Quench any reactive intermediates carefully before disposal.

Characterization and Properties

The final product, this compound, is typically a white to light yellow crystalline solid.[6]

-

Molecular Formula : C₁₁H₁₄BF₄ISi

-

Molecular Weight : 388.03 g/mol

-

Purity : Purity can be assessed via argentometric titration or NMR spectroscopy. Due to potential decomposition in solution, elemental analysis is often a more reliable indicator of purity.[10]

Conclusion

The synthesis of this compound provides access to a highly versatile hypervalent iodine reagent. The protocol outlined here is robust and relies on readily available starting materials. The causality behind the experimental choices—from the activation by a Lewis acid to the specific conditions for isolation—is rooted in the need to control the reactivity of the potent electrophilic intermediates. By understanding the mechanism and adhering to strict safety protocols, researchers can reliably prepare this valuable compound for applications in electrophilic alkynylation, the generation of novel carbon species, and the construction of complex molecular architectures.[7][14]

References

- Organic Syntheses Procedure. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses.

- Zawia, E., Hamnett, D. J., & W. (n.d.). and 1,3-Dienyl(aryl)iodonium Salts. CORE.

- Organic Syntheses Procedure. (n.d.). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses.

- Tokyo Chemical Industry Co., Ltd. (2024). Hypervalent Iodine Reagent Useful for the Chemical Synthesis of Diatomic Carbon. TCI Chemicals.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound. TCI Chemicals (APAC).

- ResearchGate. (2025). The Reaction of Trimethylsilylethynyl(phenyl)iodonium Triflate with Some Phenolates: Formation of Substitution and sp C-H Insertion Products. ResearchGate.

- Dixon, L. I., et al. (2013). Synthesis of Alkynyliodonium Salts: Preparation of Phenyl(phenylethynyl)iodonium Trifluoroacetate. Organic Syntheses, 91, 60-71.

- Prakash, O., et al. (2005). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. Molecules, 10(1), 50-59.

- Bielawski, M., et al. (2014). Iodonium Salts. ChemistryOpen, 3, 19-22.

- Safety Data Sheet. (n.d.). SDS- Iodine Solution.

- Safety Data Sheet. (2023). Iodine - SAFETY DATA SHEET.

- Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. ARKIVOC, 2011(i), 370-409.

- Ochiai, M., et al. (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. Journal of the Chemical Society, Chemical Communications, (2), 118.

- ResearchGate. (2025). (PDF) Iodonium salts in organic synthesis. ResearchGate.

- New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet.

- MDPI. (2024). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents.

- Royal Society of Chemistry. (2023). Recent progress in alkynylation with hypervalent iodine reagents. RSC Publishing.

- ResearchGate. (2025). One-pot Synthesis of Unsymmetrical Diaryliodonium Tetrafluoroborate Salts Bearing an Isoxazole Moiety from Aryl Boronic Acids. ResearchGate.

- Zhdankin, V. V. (2020). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. Molecules, 25(5), 1213.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]

- 6. This compound | 127783-36-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Hypervalent Iodine Reagent Useful for the Chemical Synthesis of Diatomic Carbon | TCI AMERICA [tcichemicals.com]

- 8. Sci-Hub. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds / Journal of the Chemical Society, Chemical Communications, 1990 [sci-hub.jp]

- 9. researchgate.net [researchgate.net]

- 10. orgsyn.org [orgsyn.org]

- 11. chemsupply.com.au [chemsupply.com.au]

- 12. edvotek.com [edvotek.com]

- 13. nj.gov [nj.gov]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Phenyl(trimethylsilylethynyl)iodonium Tetrafluoroborate: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate is a highly versatile and reactive hypervalent iodine reagent that has garnered significant attention in modern organic synthesis. This guide provides an in-depth analysis of its core attributes, including its synthesis, chemical properties, and diverse applications as a powerful electrophilic alkynylating agent. Furthermore, it offers detailed experimental protocols and critical safety considerations to ensure its effective and safe utilization in the laboratory.

Introduction: The Power of Electrophilic Alkynylation

Alkynes are fundamental building blocks in organic chemistry, serving as precursors to a vast array of complex molecules in materials science and drug development.[1] The traditional approach to forming carbon-carbon bonds with alkynes involves nucleophilic acetylides. However, the advent of electrophilic alkynylating agents has opened new avenues for synthetic chemists, allowing for the facile introduction of the ethynyl moiety onto nucleophilic substrates.[1][2] Among these reagents, hypervalent iodine compounds have emerged as particularly powerful due to their high reactivity and functional group tolerance.[1] Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate stands out as a key player in this class, offering a stable and effective means of transferring a protected ethynyl group.

Core Properties and Identification

A thorough understanding of the physicochemical properties of Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate is paramount for its successful application.

| Property | Value |

| CAS Number | 127783-36-2 |

| Molecular Formula | C₁₁H₁₄BF₄ISi |

| Molecular Weight | 388.03 g/mol |

| Appearance | White to light yellow or light orange powder/crystal |

| Purity | Typically >98.0% |

| Storage Conditions | Store under an inert atmosphere, frozen (<0°C), and protected from air, moisture, and heat |

Chemical Structure:

The structure of Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate features a central iodine atom in a hypervalent state, bonded to a phenyl group and a trimethylsilylethynyl group. The tetrafluoroborate anion serves as the counterion.

Caption: Chemical structure of Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate.

Synthesis of Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate

The synthesis of this hypervalent iodine reagent is a multi-step process that requires careful execution. A general and effective method involves the oxidation of iodobenzene followed by ligand exchange.

Workflow for Synthesis:

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol:

-

Step 1: Synthesis of (Diacetoxyiodo)benzene

-

To a stirred solution of iodobenzene in glacial acetic acid, slowly add a solution of peracetic acid at a temperature maintained below 40°C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield (diacetoxyiodo)benzene.

-

-

Step 2: Synthesis of Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate

-

In a dry flask under an inert atmosphere, dissolve (diacetoxyiodo)benzene in a suitable solvent such as dichloromethane.

-

Cool the solution to -78°C and add boron trifluoride diethyl etherate (BF₃·OEt₂) dropwise.

-

Slowly add a solution of (trimethylsilyl)acetylene in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

The product can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by filtration and drying under vacuum.

-

Causality Behind Experimental Choices: The use of peracetic acid in the first step provides a controlled oxidation of the iodine center. The subsequent ligand exchange with (trimethylsilyl)acetylene is facilitated by the Lewis acid BF₃·OEt₂, which activates the (diacetoxyiodo)benzene for nucleophilic attack by the alkyne. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions.

Applications in Organic Synthesis

Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate is a premier reagent for the electrophilic alkynylation of a wide range of nucleophiles.[2] Its reactivity can be attributed to the hypervalent nature of the iodine atom, which makes the phenyliodonio group an excellent leaving group.[3]

Mechanism of Electrophilic Alkynylation:

Caption: General mechanism of electrophilic alkynylation.

Key Applications:

-

α-Ethynylation of β-Dicarbonyl Compounds: This reagent is highly effective for the ethynylation of enolates derived from β-dicarbonyl compounds, providing a direct route to valuable building blocks.[4]

-

Synthesis of Alkynyl Sulfoxides: It enables the first general synthetic method for alkynyl sulfoxides through an inverse-polarity alkynylation of sulfenate anions.[5]

-

Generation of Diatomic Carbon (C₂): In a fascinating application, treatment of phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate with fluoride sources like tetrabutylammonium fluoride or cesium fluoride can generate diatomic carbon (C₂) at room temperature.[4] This highly reactive species can be trapped and utilized in the bottom-up synthesis of nanocarbons.[4]

-

Synthesis of N-(acyloxy)ynamides: The in situ generation of C₂ from this reagent has also been applied to the synthesis of N-(acyloxy)ynamides.[4]

Protocol for α-Ethynylation of a 1,3-Dicarbonyl Compound:

-

Under a nitrogen atmosphere, a solution of the 1,3-dicarbonyl compound and a base (e.g., sodium hydride) in a suitable solvent like THF is stirred at room temperature for one hour to generate the enolate.

-

Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate is then added to the reaction mixture.

-

The reaction is stirred at room temperature for several hours until completion.

-

The reaction is quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.

Safety and Handling

As with all hypervalent iodine reagents, proper safety precautions are essential when handling Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate.

-

General Handling: This compound is harmful if swallowed and causes severe skin burns and eye damage. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Work in a well-ventilated fume hood to avoid inhalation of dust.[7]

-

Storage: Store the reagent in a tightly sealed container under an inert atmosphere and at low temperatures (frozen, <0°C) to prevent degradation. It is sensitive to air, moisture, and heat.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[8] Iodonium salts can form unstable compounds with certain substances.[9]

-

Disposal: Dispose of waste in accordance with local regulations for hazardous chemical waste.

Conclusion

Phenyl(trimethylsilylethynyl)iodonium tetrafluoroborate is a powerful and versatile reagent that has significantly advanced the field of electrophilic alkynylation. Its stability, high reactivity, and broad substrate scope make it an invaluable tool for synthetic chemists in academia and industry. By understanding its properties, synthesis, applications, and adhering to strict safety protocols, researchers can effectively harness the synthetic potential of this remarkable hypervalent iodine compound.

References

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Iodine. Retrieved from NJ.gov. [Link]

-

Waser, J. (n.d.). Electrophilic Alkynylation. Retrieved from EPFL website. [Link]

-

Waser, J., et al. (2012). Electrophilic alkynylation: the dark side of acetylene chemistry. Chemical Society Reviews, 41(11), 4165-4179. [Link]

-

Al-Iraqi, M., & Waser, J. (2019). Metal-Free Electrophilic Alkynylation of Sulfenate Anions with Ethynylbenziodoxolone Reagents. The Journal of Organic Chemistry, 84(5), 2827–2835. [Link]

-

Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. Arkivoc, 2011(1), 370-409. [Link]

-

Gronheid, R., Lodder, G., & Okuyama, T. (2002). Photosolvolysis of (E)-styryl(phenyl)iodonium tetrafluoroborate. Generation and reactivity of a primary vinyl Cation. The Journal of Organic Chemistry, 67(3), 693-702. [Link]

-

Waser, J. (2013). Benziodoxol(on)e Reagents as Tools in Organic Synthesis. Synlett, 24(10), 1159-1175. [Link]

-

Kitamura, T., & Uchiyama, M. (2002). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses, 79, 178. [Link]

-

Rábai, J., et al. (2019). Synthesis of Hydrofluoroolefin-Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. ChemistryOpen, 8(7), 899-903. [Link]

-

Reddy, B. G., & Li, X. (2017). Efficient Alkynylation of 2-Oxindoles with Alkynyl Dibenzothiophenium Triflates: Total Synthesis of (±)-Deoxyeseroline. Organic Letters, 19(19), 5150–5153. [Link]

-

Anderson, J. C., & Campbell, I. B. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(17), 7024–7027. [Link]

-

Kitamura, T., et al. (1996). (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate. A new and efficient precursor of benzyne. Journal of the Chemical Society, Chemical Communications, (12), 1469-1470. [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. Electrophilic alkynylation: the dark side of acetylene chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Hypervalent Iodine Reagent Useful for the Chemical Synthesis of Diatomic Carbon | TCI AMERICA [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. edvotek.com [edvotek.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. nj.gov [nj.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate: Properties, Synthesis, and Advanced Applications

Executive Summary

Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is a crystalline, hypervalent iodine(III) reagent that has emerged as a uniquely versatile tool in modern organic synthesis. While initially developed as a stable precursor for electrophilic ethynylating agents, its true potential has been unlocked in recent years through its remarkable ability to generate diatomic carbon (C2) at ambient temperatures. This guide provides an in-depth exploration of this reagent, intended for researchers, chemists, and drug development professionals. We will dissect its fundamental physicochemical properties, provide validated protocols for its synthesis and safe handling, and delve into the mechanistic underpinnings of its key applications, offering field-proven insights into its use in both traditional and cutting-edge synthetic transformations.

Introduction: The Role of Hypervalent Iodine in Synthesis

Hypervalent iodine compounds, which feature an iodine atom in a formal oxidation state higher than +1, have become indispensable in organic chemistry. They serve as powerful yet environmentally benign alternatives to traditional heavy metal-based reagents for a wide array of oxidative and group-transfer reactions. Diaryliodonium salts, a subset of these reagents, are particularly valued as electrophilic arylating agents. This compound, the subject of this guide, extends this reactivity paradigm to alkynyl groups, functioning as a stable, crystalline solid that provides access to highly reactive species under controlled and mild conditions. Its dual functionality—as both an ethynylation precursor and a C2 source—marks it as a reagent of significant contemporary interest.

Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties is foundational to its effective and safe implementation in the laboratory.

Core Properties

The essential quantitative and qualitative data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄BF₄ISi | [1] |

| Molecular Weight | 388.03 g/mol | [1] |

| CAS Number | 127783-36-2 | [1] |

| Appearance | White to light yellow/orange crystalline powder | |

| Physical State | Solid (at 20°C) | |

| Synonyms | Phenyl(trimethylsilylethynyl)iodonium Tetrafluoroborate |

Molecular Structure

The structure features a central hypervalent iodine atom bonded to a phenyl group and a trimethylsilyl-protected ethynyl group, with a non-coordinating tetrafluoroborate anion.

Caption: Molecular structure of the title compound.

Trustworthiness: A Self-Validating Protocol for Handling and Storage

The utility of this reagent is contingent upon maintaining its integrity. It is sensitive to air, moisture, and heat. Furthermore, it is classified as a flammable solid that is harmful if swallowed and causes severe skin burns and eye damage.[2][3] Adherence to the following protocol is critical for both safety and experimental success.

Protocol 1: Safe Handling and Storage

-

Procurement and Receiving: Upon receipt, immediately transfer the container to a desiccator within a freezer set to <0°C for long-term storage. The integrity of the supplier seal should be verified.

-

Inert Atmosphere Dispensing: All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated chemical fume hood.[3][4] A glovebox is highly recommended.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-retardant lab coat, chemical-resistant gloves, and full-face protection (safety goggles and face shield).[3]

-

Static Discharge Prevention: When handling the solid, ensure proper grounding and bonding of all equipment to prevent ignition from static discharge.[2] Use tools made of non-sparking materials.

-

Weighing and Transfer: Pre-dry all glassware in an oven and cool under an inert gas stream. Weigh the reagent quickly and transfer it to the reaction vessel under a positive pressure of inert gas.

-

Disposal: Dispose of contaminated materials and residual reagent in accordance with local regulations for hazardous chemical waste.[2]

Synthesis and Characterization

Commercial availability does not preclude the need for in-house synthesis, particularly for large-scale applications. The preparation is a robust process rooted in established hypervalent iodine chemistry.

Synthetic Strategy: The Causality of Precursor Selection

The synthesis hinges on the reaction of a suitable phenyliodine(III) precursor with a silylated alkyne. The original literature method involves the reaction of bis(trimethylsilyl)ethyne with a phenyliodine(III) species generated in situ.[5][6] The choice of bis(trimethylsilyl)ethyne is strategic; one TMS group serves as a handle for the coupling, while the other remains as a protecting group on the final product, conferring stability and setting the stage for subsequent fluoride-mediated reactivity.

Caption: High-level workflow for synthesis.

Experimental Protocol: Synthesis

This protocol is adapted from the seminal work by Ochiai et al.[5][6] It provides a reliable method for laboratory-scale preparation.

-

Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the phenyliodine(III) precursor.

-

Reagent Addition: The flask is cooled to the appropriate temperature (e.g., -40 °C) in a suitable bath. A solution of bis(trimethylsilyl)ethyne in a dry, inert solvent (e.g., dichloromethane) is added dropwise.

-

Acid Promotion: A Lewis or protic acid, such as hydrogen fluoride or boron trifluoride etherate, is introduced to facilitate the reaction. This step is critical as it activates the iodine precursor for ligand exchange.

-

Reaction Monitoring: The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Isolation: The reaction mixture is carefully quenched. The product, which often precipitates from the reaction mixture, is isolated by filtration, washed with a cold, non-polar solvent (like diethyl ether) to remove impurities, and dried under vacuum.

-

Validation: The identity and purity of the product are confirmed by standard analytical techniques, such as NMR spectroscopy and melting point analysis. A purity of >98% is typically expected.

Key Applications in Modern Organic Synthesis

The utility of this reagent is best understood through its two primary modes of reactivity, each enabling powerful synthetic transformations under uniquely mild conditions.

Application I: Precursor for Electrophilic Ethynylation

The trimethylsilyl group serves as a latent protecting group. Its removal via protiodetrimethylsilylation unmasks the highly electrophilic ethynyl(phenyl)iodonium cation, a potent agent for the α-ethynylation of nucleophiles.[5][6]

Mechanism and Causality:

The reaction is typically initiated with a fluoride source, but can also be achieved with hydrogen fluoride.[5][6] The high silicon-fluorine bond affinity (BDE ~580 kJ/mol) is the thermodynamic driving force for the selective cleavage of the Si-C bond, releasing the reactive ethynylating agent. This intermediate is not isolated but is generated in situ and immediately consumed by a suitable nucleophile, such as a β-dicarbonyl compound.[5][6] This approach avoids the handling of unstable and potentially hazardous terminal alkynyliodonium salts.

Caption: Reaction pathway for α-ethynylation.

Protocol 2: Representative α-Ethynylation of a β-Dicarbonyl Compound

-

Substrate Preparation: In a dry flask under nitrogen, dissolve the β-dicarbonyl compound (1.0 eq.) and a mild base (e.g., potassium tert-butoxide, 1.1 eq.) in a dry solvent like THF to pre-form the enolate.

-

Reagent Addition: Cool the solution to 0 °C. Add a solution of this compound (1.2 eq.) in the same solvent.

-

Desilylation/Reaction: Add a source for desilylation, such as a catalytic amount of a fluoride salt, if not using a protic acid workup.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure α-ethynylated dicarbonyl compound.

Application II: Room-Temperature Generation of Diatomic Carbon (C₂)

Perhaps the most exciting application of this reagent is its use as a clean, room-temperature source of diatomic carbon (C₂), a highly reactive and synthetically challenging species.

Mechanism and Causality:

This transformation, reported by Miyamoto, Uchiyama, and coworkers, is triggered by treatment with a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). The fluoride ion initiates a cascade: it attacks the silicon atom, leading to the concerted fragmentation of the entire molecule into three stable products: volatile trimethylsilyl fluoride (TMSF), iodobenzene, and the desired C₂ molecule. This process circumvents the extreme conditions (e.g., arc discharge, laser ablation) traditionally required for C₂ generation.

The generated C₂ can be intercepted in situ by various trapping agents, enabling the construction of complex carbon frameworks. This has profound implications for materials science and the bottom-up synthesis of nanocarbon structures.

Caption: Fluoride-induced generation and trapping of C₂.

Protocol 3: Generation and Trapping of C₂

-

Inert Setup: To a flame-dried Schlenk flask containing a stir bar, add this compound (1.0 eq.) and the chosen C₂ trapping agent (e.g., 9,10-dihydroanthracene, 3.0 eq.).

-

Solvent Addition: Evacuate and backfill the flask with argon. Add dry, degassed solvent (e.g., acetonitrile).

-

Initiation: At room temperature, add a solution of cesium fluoride (CsF, 2.0 eq.) in the same solvent dropwise over 10 minutes. The causality here is critical: CsF is a potent, non-hygroscopic fluoride source that cleanly initiates the fragmentation.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Analysis and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography to isolate the C₂-trapped adduct.

Conclusion and Future Outlook

This compound has transcended its initial role as a simple ethynylation precursor to become a key player in advanced synthetic chemistry. Its stability, ease of handling (with appropriate precautions), and dual reactivity profile provide access to complex molecular architectures under remarkably mild conditions. The ability to generate C₂ at room temperature, in particular, opens new frontiers in materials science, enabling the controlled synthesis of carbon-rich molecules and nanostructures from a molecular building block. Future research will likely focus on expanding the scope of C₂ trapping reactions, developing asymmetric applications, and leveraging this reagent in the total synthesis of complex natural products.

References

-

Kitamura, T., & Uchiyama, M. (2002). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Organic Syntheses, 79, 1. Retrieved from [Link]

-

Ochiai, M., Ito, T., Takaoka, Y., Masaki, Y., Kunishima, M., Tani, S., & Nagao, Y. (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. Journal of the Chemical Society, Chemical Communications, (2), 118. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethyloxonium tetrafluoroborate. Retrieved from [Link]

-

Grokipedia. (n.d.). Bis(pyridine)iodonium(I) tetrafluoroborate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Retrieved from [Link]

-

Olofsson, B. (n.d.). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Stockholm University. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723955, Triphenylcarbenium tetrafluoroborate. PubChem. Retrieved from [Link]

Sources

- 1. Buy Online CAS Number 127783-36-2 - TRC - this compound | LGC Standards [lgcstandards.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Sci-Hub. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds / Journal of the Chemical Society, Chemical Communications, 1990 [sci-hub.box]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is a versatile and highly reactive hypervalent iodine(III) reagent. Its significance in modern organic synthesis stems primarily from its role as a precursor to ethynyl(phenyl)iodonium tetrafluoroborate, a powerful agent for the ethynylation of various nucleophiles, including β-dicarbonyl compounds.[1] The controlled transfer of an ethynyl group is a cornerstone of many synthetic strategies, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. Furthermore, this compound has garnered attention as a synthon for the generation of diatomic carbon (C₂) under mild conditions, opening new avenues for fundamental chemical research.

A thorough understanding of the structural and electronic properties of this compound is paramount for its effective and safe utilization. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of such compounds, providing detailed insights into their molecular framework. This guide presents a comprehensive analysis of the ¹H and ¹³C NMR data of this compound, offering a detailed interpretation of its spectral features to aid researchers in its synthesis, handling, and application.

Molecular Structure and NMR Assignment

The molecular structure of this compound is depicted below. The key to interpreting its NMR spectra lies in understanding the distinct chemical environments of the protons and carbon atoms within the trimethylsilyl (TMS), ethynyl, and phenyl moieties.

Caption: Molecular structure of Trimethylsilylethynyl(phenyl)iodonium cation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the protons of the trimethylsilyl and phenyl groups. The data presented here is based on the pioneering work of Ochiai et al. and is crucial for confirming the successful synthesis of the compound.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 0.35 | Singlet | 9H | Si(CH ₃)₃ |

| 7.54 | Triplet | 2H | meta-H of Phenyl |

| 7.68 | Triplet | 1H | para-H of Phenyl |

| 8.15 | Doublet | 2H | ortho-H of Phenyl |

¹³C NMR Spectral Data

The ¹³C NMR spectrum offers a more detailed map of the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

| Chemical Shift (δ, ppm) | Assignment |

| -0.8 | Si(C H₃)₃ |

| 84.7 | I-C ≡C-Si |

| 115.5 | ipso-C of Phenyl |

| 117.8 | I-C≡C -Si |

| 131.7 | meta-C of Phenyl |

| 132.1 | para-C of Phenyl |

| 134.8 | ortho-C of Phenyl |

Interpretation of the NMR Spectra

¹H NMR Spectrum

-

Trimethylsilyl Protons (0.35 ppm): The nine equivalent protons of the three methyl groups attached to the silicon atom appear as a sharp singlet at a high field (upfield) chemical shift of 0.35 ppm. This is a characteristic region for trimethylsilyl groups, which are highly shielded.[1] The integration of this signal to 9H is a key diagnostic feature for the presence of the TMS group.

-

Phenyl Protons (7.54 - 8.15 ppm): The protons on the phenyl ring appear in the aromatic region of the spectrum, deshielded due to the ring current effect and the electron-withdrawing nature of the iodonium group.

-

The protons at the ortho positions (8.15 ppm) are the most deshielded, appearing as a doublet. This is due to their proximity to the positively charged iodine atom.

-

The para proton (7.68 ppm) appears as a triplet, being further away from the iodine.

-

The meta protons (7.54 ppm) also appear as a triplet and are the most shielded among the aromatic protons.

-

¹³C NMR Spectrum

-

Trimethylsilyl Carbons (-0.8 ppm): The carbon atoms of the methyl groups in the TMS moiety resonate at a very high field (-0.8 ppm), even upfield of tetramethylsilane (TMS) itself, which is the standard reference at 0 ppm. This significant shielding is characteristic of carbons directly attached to silicon.

-

Ethynyl Carbons (84.7 and 117.8 ppm): The two sp-hybridized carbons of the ethynyl linker give rise to two distinct signals. The carbon atom directly attached to the iodine (I-C ≡C-Si) is found at 84.7 ppm, while the carbon adjacent to the silicon (I-C≡C -Si) appears further downfield at 117.8 ppm. This difference in chemical shift is attributed to the different electronic effects of the iodonium and trimethylsilyl substituents.

-

Phenyl Carbons (115.5 - 134.8 ppm): The six carbons of the phenyl ring show four distinct signals, consistent with the symmetry of the ring.

-

The ipso-carbon (115.5 ppm), directly attached to the iodine, is significantly shielded compared to the other aromatic carbons.

-

The ortho (134.8 ppm), meta (131.7 ppm), and para (132.1 ppm) carbons appear at their characteristic downfield shifts in the aromatic region.

-

Experimental Protocol: Synthesis and NMR Sample Preparation

The following is a representative protocol for the synthesis of this compound, adapted from the literature, and guidelines for preparing a sample for NMR analysis.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure:

-

Reaction Setup: To a solution of bis(trimethylsilyl)acetylene in dichloromethane at -78 °C under an inert atmosphere, add iodosylbenzene.

-

Addition of Lewis Acid: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) to the cooled mixture.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by thin-layer chromatography.

-

Quenching and Extraction: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether) to obtain the title compound as a crystalline solid.

NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are common choices for this type of compound.

-

Sample Dissolution: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. Standard acquisition parameters are generally sufficient, but optimization of parameters such as relaxation delay may be necessary for quantitative analysis.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and provide unambiguous confirmation of its structure. The characteristic chemical shifts of the trimethylsilyl, ethynyl, and phenyl groups serve as reliable diagnostic markers for the successful synthesis and purity assessment of this important hypervalent iodine reagent. This in-depth guide provides researchers with the necessary spectroscopic data and interpretative knowledge to confidently utilize this compound in their synthetic endeavors.

References

-

Ochiai, M., Ito, T., Takaoka, Y., Masaki, Y., Kunishima, M., Tani, S., & Nagao, Y. (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. Journal of the Chemical Society, Chemical Communications, (2), 118-119. [Link]

-

Wikipedia contributors. (2023, November 28). Trimethylsilyl group. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2026, from [Link]

- Zhdankin, V. V. (2014). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide on the Structural Characteristics of Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypervalent iodine compounds have emerged as versatile and environmentally benign reagents in modern organic synthesis, offering reactivity profiles that often rival those of traditional heavy metal-based reagents.[1][2] Among these, alkynyl(aryl)iodonium salts are a prominent class, valued for their ability to act as efficient electrophilic alkynylating agents.[1][3] Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate stands as a key member of this family, serving not only as a stable and effective reagent for the transfer of the trimethylsilylethynyl group but also as a precursor to other valuable synthetic intermediates.[4] This technical guide provides a detailed examination of the structural aspects of this compound, grounded in the established principles of hypervalent iodine chemistry and supported by crystallographic data from analogous structures. While a specific single-crystal X-ray diffraction study for this exact molecule is not publicly available, its structural features can be confidently inferred from a wealth of data on closely related iodonium salts.[1][5][6]

Molecular Structure and Bonding

The defining characteristic of this compound, like other λ3-iodanes, is the hypervalent nature of the iodine atom, which formally possesses 10 valence electrons.[1] The geometry around the iodine center is consistently described as a pseudo-trigonal bipyramidal structure.[1][5][6] In this arrangement, the two carbon ligands (the phenyl group and the trimethylsilylethynyl group) and two lone pairs of electrons occupy the equatorial positions, while one of the carbon ligands and the counter-ion (or a solvent molecule) would ideally occupy the apical positions. However, X-ray structural data for a vast number of iodonium salts confirm a T-shaped geometry for the C-I-C framework, with the R-I-R bond angle being close to 90°.[1][5][6]

The bonding in such hypervalent iodine compounds is often described by the three-center, four-electron (3c-4e) bond model for the apical ligands. This model posits a highly polarized and relatively weak bond compared to a standard covalent bond, which accounts for the high electrophilic reactivity of these reagents.[1] The tetrafluoroborate anion ([BF4]⁻) is considered a weakly coordinating anion; however, crystallographic studies on similar iodonium salts reveal a significant secondary bonding interaction between the iodine atom and the anion.[1]

Key Structural Features:

| Feature | Description |

| Iodine(III) Center | Hypervalent, with a formal +3 oxidation state. |

| Geometry | Pseudo-trigonal bipyramidal, resulting in a T-shaped arrangement of the carbon-iodine-carbon bonds.[1][5][6] |

| C-I-C Bond Angle | Expected to be approximately 90°, consistent with other structurally characterized iodonium salts.[1][5][6] |

| I-C Bond Lengths | The iodine-carbon bond lengths will be influenced by the nature of the carbon ligand. The I-C(phenyl) bond is a typical aryl-iodine bond, while the I-C(alkynyl) bond will exhibit characteristics of an sp-hybridized carbon bound to iodine. |

| Counter-ion Interaction | The tetrafluoroborate anion will likely exhibit a secondary bonding interaction with the electrophilic iodine center.[1] |

Synthesis and Spectroscopic Characterization

The synthesis of this compound typically involves the reaction of a suitable hypervalent iodine precursor with a trimethylsilylacetylene derivative. A common route involves the reaction of iodosylbenzene with bis(trimethylsilyl)acetylene in the presence of a Lewis acid like boron trifluoride etherate, followed by anion exchange with a source of tetrafluoroborate.[3]

Illustrative Synthetic Workflow:

Caption: General synthetic scheme.

Characterization of the final product relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the presence of the phenyl, trimethylsilyl, and tetrafluoroborate groups, respectively. The chemical shifts provide valuable information about the electronic environment of the different nuclei.

-

Infrared (IR) Spectroscopy: The characteristic C≡C stretching frequency in the IR spectrum confirms the presence of the alkynyl moiety.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass of the cationic portion of the molecule, confirming its elemental composition.

Experimental Protocol: Single Crystal X-ray Diffraction (General Methodology)

While a specific crystal structure for the title compound is not available, the following outlines the general and self-validating protocol that would be employed for its determination. This methodology is standard for small molecule crystallography.

-

Crystal Growth:

-

Rationale: The cornerstone of a successful X-ray diffraction experiment is a high-quality single crystal. The choice of solvent system is critical and is often determined empirically.

-

Procedure: Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, acetone/ether) at a constant temperature is a common technique. Diffusion methods, where a precipitating solvent is slowly introduced into a solution of the compound, can also be employed.

-

-

Data Collection:

-

Rationale: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and potential degradation.

-

Procedure: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers automate this process, collecting a complete dataset.

-

-

Structure Solution and Refinement:

-

Rationale: The collected diffraction data is used to determine the electron density distribution within the crystal, from which the atomic positions are deduced.

-

Procedure: The structure is typically solved using direct methods or Patterson methods. The initial model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

-

Workflow for Crystal Structure Determination:

Caption: X-ray diffraction workflow.

Applications in Drug Development and Organic Synthesis

The unique reactivity of this compound makes it a valuable tool in several areas of chemical research, including:

-

Alkynylation Reactions: It serves as an efficient electrophilic source of the "TMS-C≡C⁺" synthon for the alkynylation of a wide range of nucleophiles, including carbanions, amines, and thiols.[4] The trimethylsilyl group can be readily removed under mild conditions, providing access to terminal alkynes, which are important building blocks in medicinal chemistry.

-

Precursor to Other Reagents: This compound is a stable precursor to the more reactive ethynyl(phenyl)iodonium tetrafluoroborate.[4]

-

Generation of Reactive Intermediates: It has been shown to generate diatomic carbon (C₂) under specific conditions, opening up new avenues for the synthesis of carbon-rich materials.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust understanding of its molecular geometry and bonding can be confidently established through the extensive body of research on analogous hypervalent iodine compounds. The characteristic T-shaped geometry around the iodine(III) center, a consequence of its pseudo-trigonal bipyramidal electron arrangement, is a key determinant of its reactivity. This reagent's stability, coupled with its capacity to deliver a synthetically versatile alkynyl group, ensures its continued importance in the fields of organic synthesis and drug discovery. Future crystallographic studies will undoubtedly provide finer details of its solid-state structure, further enhancing our understanding and application of this powerful synthetic tool.

References

-

Bielawski, M. (2014). Iodonium Salts. DiVA portal. [Link]

- Yusubov, M. S., Maskaev, A. V., & Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. ARKIVOC, 2011(1), 370-409.

- Postnikov, P. S., Cheprakov, A. V., & Yusubov, M. S. (2021). HETEROCYCLIC IODONIUM SALTS: PREPARATION, STRUCTURE AND PERSPECTIVES. Химия и химическая технология в XXI веке, 2, 211-212.

- Ochiai, M., Ito, T., Takaoka, Y., Masaki, Y., Kunishima, M., Tani, S., & Nagao, Y. (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds.

- Yoshimura, A., & Zhdankin, V. V. (2016). Preparation and Structure of Phenolic Aryliodonium Salts. The Royal Society of Chemistry.

- Carroll, R. J., & Zhdankin, V. V. (2002). Preparation of functionalized alkynyl(phenyl)iodonium salts via a novel iodonium transfer process between alkynylstannanes and PhI+CN -OTf. Journal of the American Chemical Society, 124(50), 14310-14311.

- Kitamura, T., & Fujiwara, Y. (1997). (phenyl)[2-(trimethylsilyl)

- Feldmann, K. S., & Zhdankin, V. V. (2007). Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes. Molecules, 12(4), 890-900.

- Stang, P. J., & Zhdankin, V. V. (1993). Preparation, molecular structure, and Diels-Alder cycloaddition chemistry of. beta. -functionalized alkynyl(phenyl)iodonium salts. Journal of the American Chemical Society, 115(21), 9808-9813.

- Yusubov, M. S., & Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. Semantic Scholar.

- Kitamura, T., & Fujiwara, Y. (1997). (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate. A new and efficient precursor of benzyne.

- Yusubov, M. S., & Zhdankin, V. V. (2012). Preparation, X-ray Structure, and Reactivity of Triisopropylsilyl-Substituted Aryliodonium Salts.

- Yusubov, M. S., & Zhdankin, V. V. (2007). Crystal structure of 2-(4-methylphenyl)-2-oxo-1-(phenyliodonio)-1-(triphenylarsonio)

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Formation of New Alkynyl(phenyl)iodonium Salts and Their Use in the Synthesis of Phenylsulfonyl Indenes and Acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. diva-portal.org [diva-portal.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate

Abstract

Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is a versatile hypervalent iodine(III) reagent with significant applications in modern organic synthesis, notably as a precursor for ethynylation reactions and as a chemical source of diatomic carbon (C₂).[1][2][3] Despite its utility, a comprehensive, publicly available dataset on its thermal stability and decomposition profile is conspicuously absent.[4] This guide consolidates the known physicochemical properties and reactivity of this reagent. More critically, it establishes a rigorous framework for the systematic evaluation of its thermal behavior, drawing upon established analytical methodologies used for analogous hypervalent iodine compounds.[5][6] We present detailed protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), discuss the interpretation of potential results, and propose likely decomposition pathways. This document is intended to provide researchers, process chemists, and drug development professionals with the foundational knowledge required for the safe handling, storage, and application of this powerful synthetic tool.

Compound Profile: Physicochemical Properties and Handling

This compound is a white to light-yellow crystalline solid. Its identity and basic properties are summarized in Table 1. A critical aspect of its chemistry, underscored by supplier safety data, is its sensitivity to environmental factors. The compound is designated as heat, air, and moisture sensitive, necessitating specific storage and handling protocols to maintain its integrity.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 127783-36-2 | |

| Molecular Formula | C₁₁H₁₄BF₄ISi | |

| Molecular Weight | 388.03 g/mol | |

| Appearance | White to light yellow/orange powder/crystal | |

| Purity | >98.0% (Argentometric Titration) | |

| Storage Conditions | Store frozen (<0°C) under an inert gas (e.g., Argon) | [4] |

| Sensitivities | Air, Moisture, Heat | [4] |

The prescribed storage conditions—frozen and under an inert atmosphere—are a direct consequence of its inherent reactivity and thermal lability.[4] Exposure to ambient air and moisture can lead to hydrolysis and degradation, while elevated temperatures can initiate uncontrolled decomposition. These sensitivities are a crucial consideration for both laboratory-scale use and potential process scale-up, directly impacting reagent stability, reaction reproducibility, and safety.

Chemical Reactivity and Non-Thermal Decomposition

While thermal decomposition data is limited, a well-documented chemical decomposition pathway exists that highlights the reagent's unique reactivity. Upon treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride, the compound undergoes a facile desilylation followed by fragmentation to generate diatomic carbon (C₂), iodobenzene, and the corresponding fluoride salt at room temperature.[1][2] This transformation is a cornerstone of its application in the synthesis of nanocarbon materials and certain N-(acyloxy)ynamides.[1][2]

The mechanism of this reaction is a critical aspect of the compound's stability profile, as it represents a low-energy pathway to decomposition in the presence of specific chemical triggers.

Figure 1: Room-temperature decomposition workflow initiated by fluoride.

This fluoride-induced pathway underscores that the compound's stability is not solely dependent on temperature but also on its chemical environment. Accidental exposure to fluoride sources or other potent nucleophiles could initiate unintended decomposition, a critical consideration for reaction design and safety.

A Proposed Framework for Rigorous Thermal Stability Analysis

To address the gap in thermal safety data, a systematic investigation using TGA and DSC is necessary.[5][7] This approach is standard for characterizing the thermal properties of energetic materials and chemically reactive compounds.[6] The following sections outline a comprehensive protocol for this analysis.

Core Analytical Techniques

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures, quantify mass loss events, and identify the presence of volatile decomposition products.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies endothermic events (e.g., melting) and exothermic events (e.g., decomposition), quantifying the energy released or absorbed (enthalpy, ΔH).[5]

Detailed Experimental Protocol

The following protocol is designed to provide a comprehensive and self-validating assessment of thermal stability.

-

Sample Preparation:

-

All sample handling must be performed in an inert atmosphere glovebox to prevent premature degradation from air or moisture.

-

Carefully weigh 1-3 mg of this compound into a hermetically sealed aluminum or high-pressure gold-plated steel DSC pan and a ceramic TGA pan. The use of hermetically sealed pans is crucial to contain any gaseous products and accurately measure the enthalpy of decomposition.[8]

-

-

TGA Analysis:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min to prevent oxidative processes.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 400 °C at a heating rate of 10 °C/min. A controlled heating rate ensures good resolution of thermal events.[5]

-

-

Data Collection: Continuously monitor mass loss versus temperature.

-

-

DSC Analysis:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C for 5 minutes.

-

Ramp from 25 °C to 350 °C at a heating rate of 10 °C/min.

-

-

Data Collection: Continuously monitor heat flow versus temperature.

-

Figure 2: Proposed workflow for the thermal analysis of the title compound.

Hypothetical Data Interpretation

Based on studies of analogous iodonium salts, a multi-stage decomposition is plausible.[5][7] The key parameters to extract from the resulting data are summarized in Table 2. An initial sharp exothermic peak in the DSC curve without a corresponding mass loss in the TGA would indicate a phase transition or rearrangement, while a strong exotherm coupled with mass loss signifies decomposition. The magnitude of the decomposition enthalpy (ΔHdec) is a direct measure of the energy released and is a critical parameter for safety assessments.[8]

Table 2: Key Analytical Parameters from TGA/DSC Analysis

| Parameter | Abbreviation | Technique | Description |

| Onset Temperature | Tonset | TGA/DSC | The temperature at which mass loss or thermal transition begins. |

| Peak Temperature | Tpeak | DSC | The temperature at which the rate of the thermal event is maximal. |

| Enthalpy of Decomposition | ΔHdec | DSC | The total energy released during decomposition (in J/g or kJ/mol). |

| Percent Mass Loss | %Δm | TGA | The percentage of the initial mass lost during a specific decomposition step. |

Potential Thermal Decomposition Pathways

In the absence of experimental data, the decomposition mechanism can be predicted based on the known chemistry of hypervalent iodine compounds. The primary pathways likely involve the cleavage of the bonds to the hypervalent iodine center.

Figure 3: Plausible thermal decomposition pathways for the title compound.

-

Reductive Elimination: This is a common pathway for diaryliodonium and related salts. It would involve the phenyl group and a fluoride ion from the tetrafluoroborate counter-anion eliminating from the iodine center. This would likely form iodobenzene, a highly reactive fluoro-alkyne intermediate, and boron trifluoride.

-

Homolytic Cleavage: At elevated temperatures, radical pathways become significant. Homolytic cleavage of the relatively weak Iodine-Carbon bonds could generate phenyl radicals and an alkynyliodine radical species, which would then undergo further complex reactions.

Identifying the exact products would require coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer (TGA-MS/FTIR), which would provide real-time analysis of the gaseous species evolved during decomposition.

Conclusion

This compound is a reagent of considerable synthetic value. However, its utility is paired with significant chemical sensitivities and a notable lack of published thermal stability data. Its known reactivity with fluoride at room temperature highlights a potential for non-thermal decomposition, while its classification as "heat sensitive" necessitates a cautious approach. The analytical framework proposed in this guide, centered on TGA and DSC, provides a clear and robust pathway for rigorously characterizing its thermal decomposition onset, energetic potential, and overall safety profile. Obtaining this data is an essential step for any researcher or organization planning to use this reagent, ensuring not only the success of the chemical transformation but also the safety and control of the process.

References

-

Beilstein Journals. (2022). Structure and thermal stability of phosphorus-iodonium ylids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (phenyl)[2-(trimethylsilyl)phenyl]iodonium triflate. Retrieved from [Link]

-

Journal of the Chemical Society, Chemical Communications (RSC Publishing). (1995). (Phenyl)[o-(trimethylsilyl)phenyl]iodonium triflate. A new and efficient precursor of benzyne. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. PMC. Retrieved from [Link]

-

ARKAT USA, Inc. (2003). Alkynyl(phenyl) iodonium triflates as precursors to iridium(III) σ–acetylide complexes. ARKIVOC. Retrieved from [Link]

-

Olofsson, B. (n.d.). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Stockholm University. Retrieved from a URL similar to [Link]

-

ChemRxiv. (n.d.). Thermal Analysis of Arenediazonium Tetrafluoroborate Salts: Stability and Hazardous Evaluation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. PMC. Retrieved from [Link]

-

CORE. (n.d.). and 1,3-Dienyl(aryl)iodonium Salts. Retrieved from [Link]

-

Croatica Chemica Acta. (2025). Synthesis of Biphenyl Iodonium Salts as (Radio)labelling Precursors for Fluoroarenes. Retrieved from a URL similar to [Link]

-

Journal of the Chemical Society, Chemical Communications (RSC Publishing). (1990). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds. Retrieved from a URL referencing the original paper, e.g., [Link]

-

ChemRxiv. (n.d.). Structure and thermal stability of phosphorus-iodonium ylids. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Retrieved from [Link]

Sources

- 1. Hypervalent Iodine Reagent Useful for the Chemical Synthesis of Diatomic Carbon | TCI AMERICA [tcichemicals.com]

- 2. Hypervalent Iodine Reagent Useful for the Chemical Synthesis of Diatomic Carbon | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Synthesis of ethynyl(phenyl)iodonium tetrafluoroborate. A new reagent for ethynylation of 1,3-dicarbonyl compounds - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Hygroscopicity and Moisture Sensitivity of Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate

Prepared by: Senior Application Scientist, Gemini Division

Executive Summary

Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is a pivotal hypervalent iodine reagent, widely utilized as a potent electrophilic source of the ethynyl group in organic synthesis and as a precursor for generating diatomic carbon (C2).[1][2] Despite its synthetic utility, its efficacy and stability are profoundly compromised by its sensitivity to atmospheric moisture. Manufacturer safety data sheets (SDS) qualitatively label the compound as "moisture sensitive," a descriptor that lacks the quantitative rigor required for reproducible, scalable, and reliable applications in research and pharmaceutical development.[3] This technical guide provides a comprehensive framework for understanding and quantifying the hygroscopic nature and moisture-induced degradation of this reagent. We will delve into the underlying chemical principles of its instability, present robust analytical methodologies for its characterization, and offer field-proven protocols for its handling and storage to ensure reagent integrity and experimental success.

The Challenge: Inherent Instability of Alkynyliodonium Salts

Hypervalent iodine compounds have emerged as indispensable tools in modern organic chemistry, offering reactivity patterns similar to heavy metal reagents but with significantly lower toxicity and environmental impact.[4][5] They function as powerful electrophiles and oxidizing agents under mild conditions.[6] However, the utility of early-generation reagents, particularly acyclic alkynyliodonium salts, has been historically constrained by their inherent instability.[2]

This compound belongs to this class of reactive compounds. The molecule's reactivity stems from the weak, hypervalent iodine-carbon bond, which renders the alkynyl moiety highly electrophilic and susceptible to nucleophilic attack.[6] Water, a ubiquitous nucleophile, represents a primary antagonist to the stability of this reagent. This guide moves beyond simple cautionary labels to provide a robust, evidence-based understanding of this critical vulnerability.

Proposed Moisture-Induced Degradation Pathway

The chemical structure of this compound presents several sites susceptible to nucleophilic attack by water. The primary degradation is hypothesized to proceed via hydrolysis, leading to the cleavage of the iodine-alkyne and silicon-alkyne bonds. This process likely results in the formation of iodobenzene, trimethylsilanol (which can further condense to hexamethyldisiloxane), and acetylene gas, alongside the decomposition of the tetrafluoroborate anion in the aqueous environment.

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: A water molecule attacks the electrophilic iodine center or the silicon atom.

-

Bond Cleavage: This initial interaction facilitates the cleavage of the C(sp)-I or C(sp)-Si bond.

-

Proton Transfer & Elimination: Subsequent proton transfers and elimination steps lead to the final, stable degradation products.

Caption: Proposed pathway for moisture-induced degradation.

Section 1: Quantitative Assessment of Hygroscopicity

To move from a qualitative to a quantitative understanding, a precise measurement of how the material interacts with water vapor is essential. This data is critical for predicting shelf-life, defining storage conditions, and ensuring lot-to-lot consistency in sensitive applications.

Core Methodology: Dynamic Vapor Sorption (DVS)

Expertise-Driven Rationale: We select Dynamic Vapor Sorption (DVS) as the primary analytical technique.[7] Unlike bulk water content measurements, DVS provides dynamic, equilibrium-based data on the interaction between the solid material and water vapor as a function of relative humidity (RH).[8][9] This allows us to characterize the material's surface adsorption, bulk absorption, and potential for hydrate formation, providing a complete hygroscopicity profile.[10]

This protocol is designed to deliver a robust and reproducible hygroscopicity isotherm.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a DVS sample pan inside a glovebox with a low-humidity (<1% RH) inert atmosphere to establish a reliable baseline.

-

Instrument Equilibration: Place the sample in the DVS instrument and pre-condition it at 25°C under a stream of dry nitrogen (0% RH) until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This ensures the removal of any superficially adsorbed water.

-

Sorption Analysis: Execute a pre-defined humidity program at 25°C. Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample mass to equilibrate to the same dm/dt criterion.

-